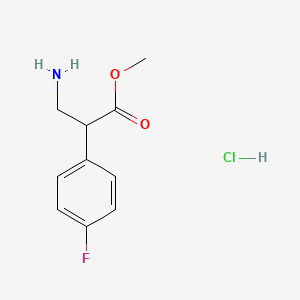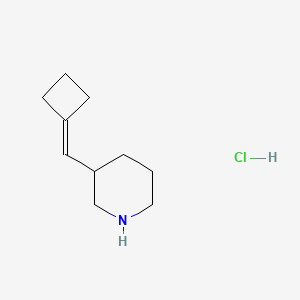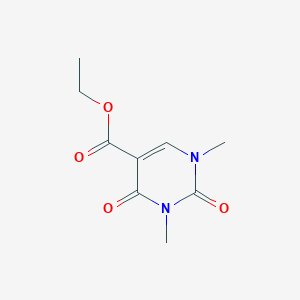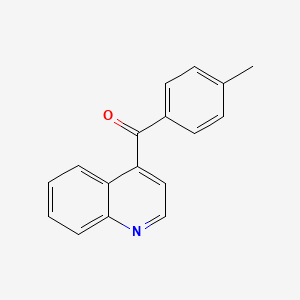![molecular formula C6H6F2N2O3 B1433638 Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate CAS No. 1798713-42-4](/img/structure/B1433638.png)
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate
Übersicht
Beschreibung
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate , also known by its IUPAC name methyl 3-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)propanoate , is a chemical compound with the molecular formula C7H8F2N2O3 . It is a colorless to yellow liquid with a molecular weight of approximately 206.15 g/mol .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate and its derivatives are actively researched for their pharmacological properties. These compounds have shown significant antifungal properties. For instance, a novel series of 1,3,4-oxadiazole derivatives demonstrated moderate to good antifungal activity in vitro, highlighting their potential use in antifungal drug development (Shelke et al., 2014).
Structural Analysis and Interaction
- The structural characteristics of such compounds are of keen interest in scientific research. Studies have been conducted to analyze the crystal structure, intermolecular interactions, and molecular conformations of these derivatives. For example, the crystal structure of a related compound was studied, revealing weak intermolecular hydrogen bonds and C—H⋯π(arene) interactions, which can be crucial for understanding its chemical behavior and interaction with biological targets (Wang, Chen, & Wang, 2004).
Cytotoxicity and Anticancer Potential
- The 1,3,4-oxadiazole derivatives have been tested for their cytotoxic effects, particularly against cancer cell lines. Certain synthesized derivatives showed promising inhibitory abilities on human cancer cell lines like KB and Hep-G2. These findings suggest the potential therapeutic applications of these compounds in cancer treatment (Tien et al., 2018).
Antibacterial and Antifungal Effects
- Apart from antifungal properties, some 1,3,4-oxadiazole derivatives have also been evaluated for their antibacterial activity. A series of synthesized compounds were tested and found to have moderate antimicrobial activity, indicating their potential as antimicrobial agents (Mhaske et al., 2017).
Antiviral Activities
- The antiviral effects of these compounds, particularly against HIV and HCV, have been explored. The synthesized 1,3,4-oxadiazole derivatives displayed varying degrees of antiviral activities, offering insights into their potential applications in antiviral drug development (El‐Sayed et al., 2010).
Corrosion Inhibition
- The compounds have also been studied for their corrosion inhibition properties. This is particularly important in industrial applications where corrosion resistance is crucial. The derivatives were found to inhibit corrosion effectively, which could be attributed to the formation of a protective layer on the metal surface (Ammal et al., 2018).
Eigenschaften
IUPAC Name |
methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O3/c1-12-4(11)2-3-9-10-6(13-3)5(7)8/h5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJNMJZRVQCDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NN=C(O1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




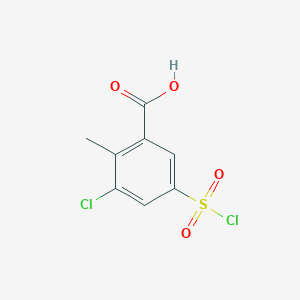

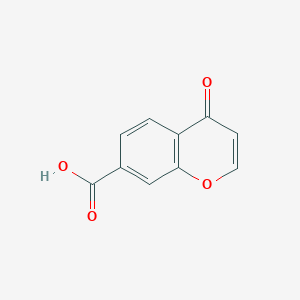
![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)
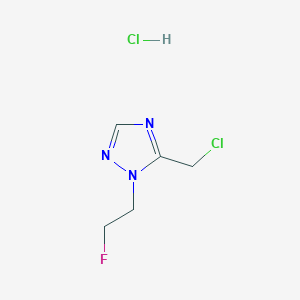
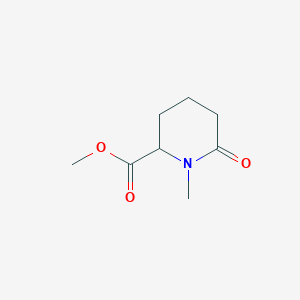
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/structure/B1433569.png)

![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)
